3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-b]pyridazine core with a bromine atom at the 3-position and a furan-2-ylmethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with furan-2-ylmethanol under basic conditions. The reaction typically employs a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan-2-ylmethoxy group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkylamines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine, while oxidation of the furan ring can lead to the formation of a furanone derivative .
Scientific Research Applications
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Research: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various cellular effects, including apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-(4-Fluorophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
- N-cyclohexylimidazo[1,2-b]pyridazin-6-amine
Uniqueness
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is unique due to the presence of the furan-2-ylmethoxy group, which can impart distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and improved pharmacokinetic properties .
Properties
CAS No. |
1012344-89-6 |
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Molecular Formula |
C11H8BrN3O2 |
Molecular Weight |
294.10 g/mol |
IUPAC Name |
3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C11H8BrN3O2/c12-9-6-13-10-3-4-11(14-15(9)10)17-7-8-2-1-5-16-8/h1-6H,7H2 |
InChI Key |
KDRFSAYDNRYPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC2=NN3C(=NC=C3Br)C=C2 |
Origin of Product |
United States |
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